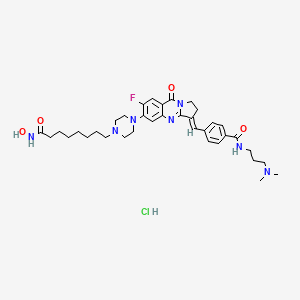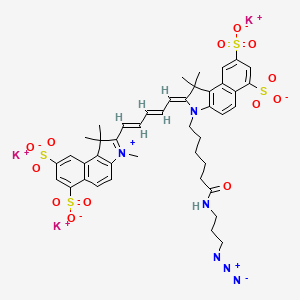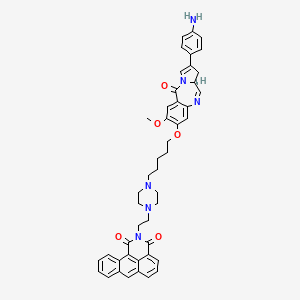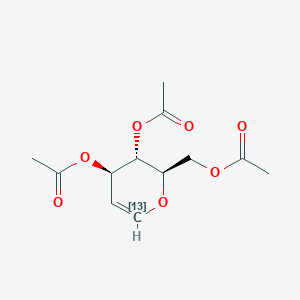
N-((2-Chloro-3,5-bis(trifluoromethyl)phenyl)carbamoyl)-2-fluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((2-Chloro-3,5-bis(trifluoromethyl)phenyl)carbamoyl)-2-fluorobenzamide is a synthetic organic compound characterized by the presence of chloro, trifluoromethyl, and fluorobenzamide groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-Chloro-3,5-bis(trifluoromethyl)phenyl)carbamoyl)-2-fluorobenzamide typically involves the reaction of 2-chloro-3,5-bis(trifluoromethyl)aniline with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and high throughput.
Análisis De Reacciones Químicas
Types of Reactions
N-((2-Chloro-3,5-bis(trifluoromethyl)phenyl)carbamoyl)-2-fluorobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
Substitution: Formation of substituted derivatives with different functional groups.
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.
Hydrolysis: Formation of 2-chloro-3,5-bis(trifluoromethyl)aniline and 2-fluorobenzoic acid.
Aplicaciones Científicas De Investigación
N-((2-Chloro-3,5-bis(trifluoromethyl)phenyl)carbamoyl)-2-fluorobenzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its ability to interact with specific biological targets.
Materials Science: The compound’s unique chemical structure makes it a candidate for the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Biological Research: It is used in studies to understand its interactions with biological molecules and its potential effects on cellular processes.
Industrial Applications: The compound is explored for its use in the synthesis of other complex organic molecules and as a building block in the production of specialty chemicals.
Mecanismo De Acción
The mechanism of action of N-((2-Chloro-3,5-bis(trifluoromethyl)phenyl)carbamoyl)-2-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation, depending on the specific biological context.
Comparación Con Compuestos Similares
Similar Compounds
- N-((2-Chloro-3,5-bis(trifluoromethyl)phenyl)carbamoyl)-2,6-difluorobenzamide
- N-((2-Chloro-3,5-bis(trifluoromethyl)phenyl)carbamoyl)-4-fluorobenzamide
- N-((2-Chloro-3,5-bis(trifluoromethyl)phenyl)carbamoyl)-3-fluorobenzamide
Uniqueness
N-((2-Chloro-3,5-bis(trifluoromethyl)phenyl)carbamoyl)-2-fluorobenzamide is unique due to the specific positioning of the fluorine atom on the benzamide ring, which can influence its chemical reactivity and biological activity. The presence of both chloro and trifluoromethyl groups further enhances its stability and potential interactions with molecular targets, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C16H8ClF7N2O2 |
|---|---|
Peso molecular |
428.69 g/mol |
Nombre IUPAC |
N-[[2-chloro-3,5-bis(trifluoromethyl)phenyl]carbamoyl]-2-fluorobenzamide |
InChI |
InChI=1S/C16H8ClF7N2O2/c17-12-9(16(22,23)24)5-7(15(19,20)21)6-11(12)25-14(28)26-13(27)8-3-1-2-4-10(8)18/h1-6H,(H2,25,26,27,28) |
Clave InChI |
RYQUQFILGZVMAB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)NC(=O)NC2=CC(=CC(=C2Cl)C(F)(F)F)C(F)(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-5,7-dihydroxy-2-[3-hydroxy-4-(trideuteriomethoxy)phenyl]-2,3-dihydrochromen-4-one](/img/structure/B12392929.png)
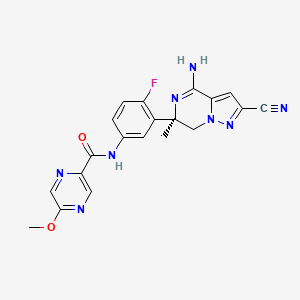
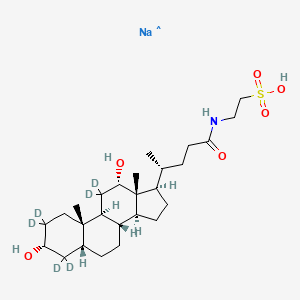

![Triethyl-[2-oxo-2-[4-[[4-[[2-(triethylazaniumyl)acetyl]amino]phenyl]diazenyl]anilino]ethyl]azanium](/img/structure/B12392959.png)

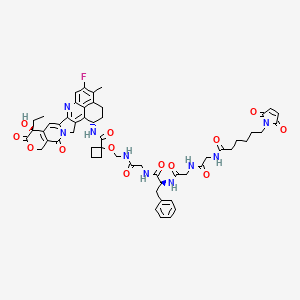
![1-[(2R,3S,5S)-4-amino-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12392996.png)
